Chlorodicyclohexylborane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro(dicyclohexyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBOKJIYEZCTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403001 | |

| Record name | Chlorodicyclohexylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36140-19-9 | |

| Record name | Chlorodicyclohexylborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36140-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodicyclohexylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Chlorodicyclohexylborane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chlorodicyclohexylborane, often abbreviated as Chx₂BCl, stands as a pivotal reagent in modern organic synthesis. Its utility in forging carbon-carbon bonds with a high degree of stereocontrol has rendered it an indispensable tool in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug development. This guide provides a comprehensive exploration of the structural facets of this compound, delving into its molecular geometry, spectroscopic signature, and the intricate relationship between its structure and reactivity. By synthesizing experimental data with computational insights, we aim to offer a holistic understanding of this powerful synthetic workhorse.

Molecular Structure and Bonding

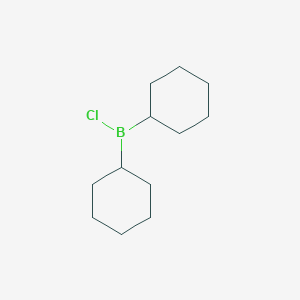

This compound, with the chemical formula C₁₂H₂₂BCl, is a trivalent organoborane characterized by a central boron atom bonded to two cyclohexyl groups and one chlorine atom.[1] This arrangement results in a trigonal planar geometry around the boron center, a hallmark of sp²-hybridized boron compounds.

Theoretical and Computational Insights

While an experimentally determined X-ray crystal structure for this compound remains elusive in the readily available literature, computational studies on analogous borane compounds provide significant insights into its likely structural parameters.[2] Density Functional Theory (DFT) calculations suggest a B-C bond length in the range of 1.56-1.58 Å and a B-Cl bond length of approximately 1.75-1.77 Å. The C-B-C and C-B-Cl bond angles are predicted to be approximately 120°, consistent with a trigonal planar arrangement.

The cyclohexyl groups are not static entities but rather exist in dynamic chair conformations. The orientation of these rings relative to the B-Cl bond can influence the steric environment around the boron atom, which has profound implications for its reactivity in stereoselective transformations.

Caption: 2D representation of this compound's connectivity.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: The ¹¹B NMR spectrum provides a direct probe of the boron nucleus. For this compound, a characteristic broad singlet is observed in the region of δ 76-80 ppm (relative to BF₃·OEt₂). This downfield chemical shift is indicative of a tricoordinate boron atom bonded to electronegative and alkyl substituents.

-

¹H NMR: The proton NMR spectrum is complex due to the numerous overlapping signals from the cyclohexyl rings. Typically, a series of broad multiplets are observed between δ 1.0 and 2.5 ppm. The complexity arises from the diastereotopic nature of the methylene protons on the cyclohexyl rings.

-

¹³C NMR: The carbon NMR spectrum displays signals corresponding to the cyclohexyl carbons. The carbon atom directly attached to the boron (C1) is expected to be the most deshielded. The remaining methylene carbons of the cyclohexyl rings typically appear as a group of signals in the upfield region of the spectrum. Due to the lack of publicly available, fully assigned spectra, precise chemical shift assignments are not provided here. However, researchers can use predictive tools and comparison with related dicyclohexylboron compounds to aid in spectral interpretation.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is dominated by the vibrational modes of the cyclohexyl groups. Key absorptions include:

-

C-H stretching vibrations in the 2850-2950 cm⁻¹ region.

-

C-H bending vibrations around 1450 cm⁻¹. The B-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800 and 1000 cm⁻¹.

Synthesis and Handling

This compound is typically synthesized via the hydroboration of cyclohexene with a suitable borane source, followed by reaction with a chlorine-containing reagent.

Synthetic Protocol

A common and effective method for the preparation of this compound involves a two-step process:

Caption: General mechanism of a this compound-mediated aldol reaction.

The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which invokes a six-membered chair-like transition state. The bulky dicyclohexyl groups on the boron atom play a crucial role in dictating the facial selectivity of the aldehyde and the geometry of the enolate.

In the Mukaiyama aldol reaction , a silyl enol ether is used as the nucleophile, and a Lewis acid, such as this compound, can act as a catalyst to activate the aldehyde. [3] Experimental Protocol: this compound-Mediated Aldol Reaction

-

To a solution of the ketone in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether) at -78 °C under an inert atmosphere, add a tertiary amine base (e.g., triethylamine).

-

Slowly add a solution of this compound in the same solvent. Stir the mixture at -78 °C for a specified time to allow for enolate formation.

-

Add the aldehyde dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to proceed at -78 °C for several hours.

-

Quench the reaction by the addition of a buffered aqueous solution (e.g., phosphate buffer).

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Self-Validating System: The stereochemical outcome of the aldol reaction serves as a validation of the protocol. The high diastereoselectivity typically observed is a direct consequence of the well-defined transition state enforced by the sterically demanding this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂BCl | PubChem [1] |

| Molecular Weight | 212.57 g/mol | PubChem [1] |

| CAS Number | 36140-19-9 | Sigma-Aldrich [4] |

| Density | ~0.97 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 100-101 °C at 1 mmHg | Sigma-Aldrich |

| ¹¹B NMR Chemical Shift (δ) | 76-80 ppm | General Knowledge |

Conclusion

This compound is a structurally well-defined and highly effective reagent for stereoselective synthesis. Its trigonal planar geometry, coupled with the steric hindrance imposed by the two cyclohexyl groups, provides a unique chemical environment that enables precise control over the formation of new stereocenters. A thorough understanding of its structure, synthesis, and handling is paramount for its safe and successful application in the laboratory. This guide has aimed to provide a comprehensive overview for researchers and professionals, fostering a deeper appreciation for the intricate interplay between the structure of this reagent and its remarkable reactivity.

References

-

Computational Studies on Boranes. ResearchGate. Available at: [Link]

-

This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. PubMed. Available at: [Link]

-

Mukaiyama aldol addition. Wikipedia. Available at: [Link]

-

1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. Available at: [Link]

-

Chapter X: Mukaiyama Aldol. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

Introduction: The Strategic Importance of Chlorodicyclohexylborane

An In-depth Technical Guide to the Laboratory Synthesis of Chlorodicyclohexylborane

This compound, with the chemical formula (C₆H₁₁)₂BCl, is a powerful and versatile organoborane reagent indispensable in modern organic synthesis.[1] Its primary utility lies in its capacity to serve as a precursor for the regio- and stereoselective formation of boron enolates from ketones and other carbonyl compounds. These enolates are crucial intermediates in a variety of carbon-carbon bond-forming reactions, most notably the aldol addition, where they enable precise control over the stereochemical outcome of the product.[2] The sterically demanding dicyclohexyl groups provide a unique chiral environment that influences the transition state geometry, making it a reagent of choice for achieving high diastereoselectivity.

This guide provides a comprehensive, field-proven methodology for the in situ preparation and subsequent purification of this compound for laboratory use. The synthesis is a robust, two-step process commencing with the hydroboration of cyclohexene to form the dicyclohexylborane intermediate, which is then converted to the final product via chlorination. We will delve into the causality behind each experimental choice, ensuring a self-validating protocol grounded in established chemical principles.

Part 1: Synthesis of the Dicyclohexylborane Precursor

The foundational step in this synthesis is the hydroboration of cyclohexene. This reaction involves the addition of a B-H bond across the double bond of the alkene.

Causality of Reagent Selection and Stoichiometry

The choice of the borane source is critical. While borane-tetrahydrofuran (BH₃·THF) is a common hydroborating agent, borane-dimethyl sulfide (BH₃·SMe₂ or BMS) is often preferred for this synthesis due to its enhanced stability and availability as a concentrated, neat liquid.[3][4] The reaction stoichiometry is precisely controlled at a 2:1 molar ratio of cyclohexene to the borane source. This ensures the sequential addition of two cyclohexene molecules to each borane molecule, selectively forming the desired dialkylborane, (c-C₆H₁₁)₂BH, and minimizing the formation of mono- and trialkylborane side products.[5][6]

Reaction Mechanism and Conditions

The hydroboration proceeds through a concerted, four-membered ring transition state where the boron atom adds to the less substituted carbon and the hydrogen atom to the more substituted carbon of the double bond (an anti-Markovnikov addition).[7] For a symmetrical alkene like cyclohexene, this regioselectivity is not a factor. The addition is syn, meaning the boron and hydrogen atoms are delivered to the same face of the double bond.[4]

To ensure a clean and efficient reaction, the following conditions are paramount:

-

Anhydrous Environment: All organoboranes are sensitive to moisture and protic solvents. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.[8]

-

Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent oxidation of the borane reagents.[8][9]

-

Low-Temperature Control: The reaction is initiated at 0 °C (ice bath). This is crucial for controlling the exothermicity of the hydroboration and ensuring the selective formation of the dicyclohexylborane dimer, which conveniently precipitates from common ether solvents as a stable, white solid.[5][6][10] This precipitation drives the reaction to completion and provides a visual indicator of the intermediate's formation.[3][11]

Part 2: Chlorination to Yield this compound

With the dicyclohexylborane intermediate formed and isolated by simple decantation, the next step is its conversion to the target chloro-derivative.

Chlorinating Agent and Reaction Logic

The most direct and high-yielding method for this transformation is the reaction of dicyclohexylborane with anhydrous hydrogen chloride (HCl).[5] The reaction is a straightforward substitution where the hydride on the boron is replaced by a chloride ion. A significant advantage of this method is the clean nature of the reaction, which produces only the desired product and hydrogen gas (H₂).

(c-C₆H₁₁)₂BH + HCl → (c-C₆H₁₁)₂BCl + H₂↑

This evolution of flammable hydrogen gas is a critical safety consideration and necessitates that the reaction be performed in a well-ventilated fume hood with a safe venting system.[5] The reaction is typically conducted in an anhydrous ether solvent, and the dissolution of the solid dicyclohexylborane precipitate to form a clear solution indicates the completion of the reaction.[5]

Quantitative Data Summary

The following table outlines the typical quantities and parameters for this synthesis.

| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Step 1: Hydroboration | ||||

| Cyclohexene | C₆H₁₀ | 82.14 | 41 mL (33.2 g) | 2.02 |

| Borane-dimethyl sulfide | BH₃·SMe₂ | 75.97 | 20 mL | 1.00 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Temperature | - | - | 0 °C | - |

| Reaction Time | - | - | 3 hours | - |

| Step 2: Chlorination | ||||

| Dicyclohexylborane | (C₆H₁₁)₂BH | 178.12 | ~35.6 g | 1.00 |

| Anhydrous HCl in ether | HCl | 36.46 | 66.7 mL (3M soln.) | 1.00 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Temperature | - | - | 0 °C | - |

| Overall | ||||

| Expected Product Yield | (C₆H₁₁)₂BCl | 212.57 | 31.6 g (75%) | - |

Table based on the procedure reported by PrepChem.[5]

Detailed Experimental Protocols

Mandatory Safety Precautions

This procedure involves pyrophoric, flammable, and corrosive materials. It must be performed by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves, is mandatory. An inert atmosphere setup (Schlenk line or glovebox) is required.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of Dicyclohexylborane Intermediate

-

Assemble a 500-mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet connected to a mercury bubbler or oil bubbler. Ensure all glassware is rigorously oven-dried and cooled under a stream of nitrogen.

-

Charge the flask with 150 mL of anhydrous diethyl ether followed by 41 mL (400 mmol) of cyclohexene via syringe.[5]

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add 20 mL (200 mmol) of borane-dimethyl sulfide complex (BMS, 10 M) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[5][9]

-

After the addition is complete, continue stirring the mixture at 0 °C for 3 hours. During this time, dicyclohexylborane will precipitate as a thick white solid.[5]

-

Stop the stirring and allow the solid to settle. Carefully remove the supernatant liquid via a double-ended needle (cannula) under positive nitrogen pressure.

-

Wash the remaining white solid with a small portion (e.g., 20 mL) of cold, anhydrous diethyl ether and remove the wash liquid via cannula. The resulting solid is used directly in the next step.

Protocol 2: Synthesis and Purification of this compound

-

To the flask containing the freshly prepared dicyclohexylborane solid, add 100 mL of fresh, anhydrous diethyl ether and resume stirring.[5]

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add 66.7 mL of a 3M solution of anhydrous HCl in diethyl ether (200 mmol) dropwise via syringe. Caution: This addition will cause vigorous evolution of hydrogen gas. Ensure a safe and adequate vent is in place.[5]

-

Continue stirring at 0 °C. The reaction is complete when all the white solid has dissolved, and gas evolution has ceased, resulting in a clear solution.[5]

-

Characterization of the crude product in solution can be performed using ¹¹B NMR spectroscopy, which should show a characteristic peak for Chx₂BCl at approximately δ +66 ppm in diethyl ether.[5]

-

For purification, carefully remove the diethyl ether solvent using a rotary evaporator.

-

Assemble a vacuum distillation apparatus with dry glassware. Distill the crude residue under reduced pressure. The pure this compound is collected as a liquid.[5]

Reaction Mechanism Overview

Sources

- 1. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Untitled Document [ursula.chem.yale.edu]

- 5. prepchem.com [prepchem.com]

- 6. Dicyclohexylborane (1568-65-6) for sale [vulcanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. Dicyclohexylborane synthesis - chemicalbook [chemicalbook.com]

- 12. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]

Chlorodicyclohexylborane: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Role of Sterically Hindered Boranes in Modern Organic Synthesis

Chlorodicyclohexylborane, a sterically hindered organoborane reagent, has carved a significant niche in the synthetic chemist's toolbox. Its utility lies in its ability to impart high levels of regio- and stereocontrol in a variety of chemical transformations, most notably in the formation of carbon-carbon bonds. The bulky cyclohexyl groups play a crucial role in directing the stereochemical outcome of reactions, a feature that is of paramount importance in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. This guide provides an in-depth overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 36140-19-9 | [1] |

| Molecular Formula | C₁₂H₂₂BCl | [1] |

| Molecular Weight | 212.57 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 100-101 °C at 1 mmHg | |

| Density | 0.97 g/mL at 25 °C | |

| ¹¹B NMR | ~δ 66-76 ppm | |

| Solubility | Soluble in ethereal and hydrocarbon solvents (e.g., diethyl ether, hexanes) |

Synthesis and Purification

The preparation of this compound is typically achieved through the hydroboration of cyclohexene followed by treatment with an anhydrous source of hydrogen chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexene

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous hydrogen chloride (solution in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous hexanes

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled cyclohexene (2.0 equivalents) and anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.0 equivalent) via the dropping funnel to the stirred solution of cyclohexene over 30 minutes.

-

Stir the reaction mixture at 0 °C for 3-4 hours, during which time dicyclohexylborane will precipitate as a white solid.

-

Once the reaction is complete, remove the supernatant via cannula. Wash the solid with cold, anhydrous diethyl ether and remove the washings via cannula.

-

Dry the dicyclohexylborane under a stream of nitrogen.

-

Suspend the solid dicyclohexylborane in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of anhydrous hydrogen chloride in diethyl ether (1.0 equivalent) to the suspension. Vigorous evolution of hydrogen gas will be observed.

-

Allow the reaction to warm to room temperature and stir until all the solid has dissolved, resulting in a clear solution of this compound.

Purification:

The crude this compound can be purified by vacuum distillation.[2] It is crucial to use a distillation apparatus that has been thoroughly dried to prevent hydrolysis of the product. The distillation should be conducted at a reduced pressure to avoid thermal decomposition.[2]

Applications in Organic Synthesis

This compound is a versatile reagent, primarily employed for the stereoselective enolization of ketones and subsequent aldol reactions. It also finds application as a reducing agent and in other carbon-carbon bond-forming reactions.

Stereoselective Aldol Reactions

The most prominent application of this compound is in the directed aldol reaction, where it serves as a Lewis acid to generate boron enolates with high levels of stereocontrol. The bulky dicyclohexyl groups on the boron atom play a critical role in influencing the geometry of the enolate and the subsequent stereochemical outcome of the aldol addition. The reaction generally proceeds through a chair-like Zimmerman-Traxler transition state, which accounts for the high diastereoselectivity observed.[3]

Caption: Workflow of a this compound-Mediated Aldol Reaction.

Experimental Protocol: Stereoselective Aldol Addition

Materials:

-

Ketone (e.g., propiophenone)

-

Aldehyde (e.g., isobutyraldehyde)

-

This compound (1.0 M solution in hexanes)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Phosphate buffer (pH 7)

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylamine (1.2 equivalents) followed by the slow, dropwise addition of this compound solution (1.1 equivalents).

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

Add the aldehyde (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction by the addition of methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Add phosphate buffer (pH 7) followed by the slow and careful addition of hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Other Applications

-

Reducing Agent: this compound can act as a reducing agent for certain functional groups, although this application is less common than its use in aldol reactions.

-

Mukaiyama Aldol Addition: It can be employed as a Lewis acid in Mukaiyama-type aldol additions of silyl enol ethers to carbonyl compounds.[4][5]

-

Ring-Closing Metathesis: There are reports of its use in microwave-assisted ring-closing metathesis reactions.

Relevance in Drug Discovery and Development

The synthesis of chiral molecules with high enantiomeric and diastereomeric purity is a cornerstone of modern drug development. The ability of this compound to induce high levels of stereoselectivity in aldol reactions makes it a valuable tool in the synthesis of complex pharmaceutical intermediates.[6][7] The β-hydroxy ketone motif generated from these reactions is a common structural feature in many biologically active natural products and synthetic drugs. While organoboron compounds themselves are an emerging class of pharmaceuticals, the primary contribution of reagents like this compound to drug discovery is through enabling the efficient and stereocontrolled construction of complex molecular architectures.[8]

Safe Handling and Storage

This compound is a pyrophoric and corrosive material that reacts violently with water and protic solvents.[1] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment:

-

Flame-resistant lab coat

-

Chemical splash goggles and a face shield

-

Neoprene or nitrile gloves

Engineering Controls:

-

All manipulations should be performed in a certified chemical fume hood or a glovebox.

-

A Class D fire extinguisher (for combustible metals) should be readily available.

Storage:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and oxidizing agents.

-

The reagent is typically supplied in Sure/Seal™ bottles, which should be stored under a blanket of inert gas.

Conclusion

This compound is a powerful and versatile reagent for stereoselective synthesis. Its ability to control the formation of chiral centers with a high degree of precision has cemented its importance in the synthesis of complex organic molecules. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and safe utilization in the research and development of new chemical entities, including novel therapeutics.

References

-

Marco, J. A., Carda, M., Murga, J., & Falomir, E. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic letters, 3(6), 901–904. [Link]

-

ResearchGate. This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. [Link]

-

SpectraBase. CHLORODIETHYLBORANE - Optional[11B NMR] - Chemical Shifts. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

San Diego State University, Department of Chemistry. 11B NMR Chemical Shifts. [Link]

-

ResearchGate. (a) 11 B{ 1 H} NMR and (b) 11 B NMR spectra of compound 5 in CD 3 CN (J B−H = 124.5 Hz). [Link]

-

SLS - Lab Supplies. This compound solut | 411124-50ml | SIGMA-ALDRICH. [Link]

-

Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

-

Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Royal Society of Chemistry. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

-

Organic Spectroscopy International. 11B NMR. [Link]

-

ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... [Link]

-

Wikipedia. Mukaiyama aldol addition. [Link]

-

Wikipedia. Ring-closing metathesis. [Link]

-

PubChem. This compound. [Link]

-

Protocols.io. Reducing Agent B. [Link]

-

Evans, D. A. Chapter X: Mukaiyama Aldol. [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis. [Link]

-

Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

-

Royal Society of Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [Link]

Sources

- 1. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 6. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

The Architect of Stereocontrol: A Technical Guide to Key Discoveries Involving Dicyclohexylboron Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylboron chloride (Chx₂BCl) has emerged as a powerful and highly selective reagent in modern organic synthesis. Its ability to facilitate the stereocontrolled formation of carbon-carbon bonds, particularly through the aldol reaction, has made it an indispensable tool in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This guide delves into the core discoveries involving dicyclohexylboron chloride, elucidating the mechanistic underpinnings of its remarkable stereoselectivity. We will explore its pivotal role in the generation of Z-enolates, leading to the predictable synthesis of syn-aldol adducts, a transformation governed by the well-established Zimmerman-Traxler model. This document will provide field-proven insights into experimental design, detailed protocols for key reactions, and a discussion of its impact on the synthesis of medicinally relevant molecules.

Introduction: The Legacy of Herbert C. Brown and the Rise of Organoboranes

The story of dicyclohexylboron chloride is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown.[1][2] His extensive exploration of organoborane chemistry revolutionized synthetic organic chemistry, providing a versatile toolkit for a myriad of transformations.[3][4] Brown's development of hydroboration, the addition of borane to alkenes, opened the door to a vast array of organoboron reagents with unique reactivity and selectivity.[5] Dicyclohexylborane, a key precursor to dicyclohexylboron chloride, is readily prepared via the hydroboration of cyclohexene.[1] This solid, air-stable reagent serves as the foundation for the in-situ generation of the more reactive chloride derivative.

Dicyclohexylboron chloride's significance lies in its ability to act as a Lewis acid that, in concert with a tertiary amine base, selectively deprotonates ketones and other carbonyl compounds to form boron enolates. The steric bulk of the two cyclohexyl groups on the boron atom plays a crucial role in directing the stereochemical outcome of this enolization process, a concept we will explore in detail.

The Cornerstone Discovery: Stereoselective Z-Enolate Formation

A pivotal discovery in the application of dicyclohexylboron chloride is its remarkable ability to promote the formation of (Z)-enolates from ketones with high fidelity.[6] This geometric control during enolization is the linchpin for achieving high diastereoselectivity in subsequent aldol reactions.

The generally accepted mechanism involves the coordination of the dicyclohexylboron chloride to the carbonyl oxygen, enhancing the acidity of the α-protons. A sterically hindered tertiary amine, such as triethylamine or diisopropylethylamine, then selectively abstracts the less sterically encumbered α-proton. The steric clash between the bulky cyclohexyl groups on the boron and the substituents on the ketone dictates the geometry of the resulting enolate. To minimize these steric interactions, the larger substituent on the ketone preferentially orients itself away from the dicyclohexylboryl group, leading to the formation of the (Z)-enolate.

This selective formation of the (Z)-enolate is the first critical step in a two-part stereochemical control system that makes dicyclohexylboron chloride such a valuable reagent.

Caption: Workflow for the formation of a (Z)-Boron Enolate.

The Zimmerman-Traxler Model: Rationalizing syn-Diastereoselectivity

With the (Z)-enolate selectively formed, the subsequent aldol reaction with an aldehyde proceeds through a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][3] This model provides a powerful predictive framework for understanding the stereochemical outcome of the reaction.

In the Zimmerman-Traxler transition state, the boron atom of the enolate coordinates to the carbonyl oxygen of the aldehyde, creating a cyclic pre-transition state assembly. To minimize steric interactions, the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions in the chair-like conformation. For a (Z)-enolate, this arrangement places the substituents on the newly forming stereocenters on the same face of the developing six-membered ring, leading directly to the syn-aldol product.[7] The rigidity of this transition state, enforced by the boron atom, is key to the high transfer of stereochemical information from the enolate to the product.

Caption: Zimmerman-Traxler model for syn-aldol formation.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the preparation of dicyclohexylboron chloride and its application in a stereoselective aldol reaction. These procedures are designed to be self-validating, with clear steps and expected outcomes.

Preparation of Dicyclohexylboron Chloride

This procedure outlines the synthesis of dicyclohexylboron chloride from dicyclohexylborane.[1]

Materials:

-

Dicyclohexylborane (prepared from cyclohexene and borane-dimethyl sulfide complex)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (as a solution in diethyl ether)

-

Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend dicyclohexylborane (1.0 equiv) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in diethyl ether (1.0 equiv) to the stirred suspension. Caution: Hydrogen gas is evolved and should be safely vented.

-

Continue stirring at 0 °C until the solid dicyclohexylborane has completely dissolved and gas evolution has ceased, indicating the formation of dicyclohexylboron chloride.

-

The resulting solution of dicyclohexylboron chloride in diethyl ether can be used directly in the subsequent aldol reaction.

General Protocol for a syn-Selective Aldol Reaction

This protocol describes a general procedure for the dicyclohexylboron chloride-mediated syn-selective aldol reaction of a ketone with an aldehyde.

Materials:

-

Ketone (e.g., propiophenone)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dicyclohexylboron chloride solution (prepared as above)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or dichloromethane

-

Methanol

-

30% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and dissolve it in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylamine (1.1 equiv) to the solution.

-

Slowly add the previously prepared solution of dicyclohexylboron chloride (1.1 equiv) to the reaction mixture.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the boron enolate.

-

Add the aldehyde (1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the sequential addition of methanol, followed by a buffered solution of hydrogen peroxide (e.g., a mixture of methanol and 30% H₂O₂ in a pH 7 buffer).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Dilute the mixture with water and extract with diethyl ether or dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Quantitative Data: A Survey of Diastereoselectivity

The dicyclohexylboron chloride-mediated aldol reaction consistently delivers high levels of syn-diastereoselectivity across a range of substrates. The following table summarizes representative data from the literature, showcasing the robustness of this methodology.

| Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propiophenone | Isobutyraldehyde | >98:2 | 85 | [6] |

| Diethyl Ketone | Benzaldehyde | 97:3 | 90 | [6] |

| Cyclohexanone | Propionaldehyde | 95:5 | 78 | [6] |

| 3-Pentanone | Acetaldehyde | >99:1 | 88 | [6] |

Impact on Drug Development and Complex Molecule Synthesis

The predictable and high stereoselectivity of the dicyclohexylboron chloride-mediated aldol reaction has made it a valuable tool in the synthesis of complex natural products and pharmaceutical agents, where precise control of stereochemistry is paramount.

A notable example is its application in the synthesis of the polyketide natural product (+)-boronolide . This macrolide, isolated from a strain of Streptomyces, exhibits interesting biological activity. A key step in its total synthesis involves a highly stereoselective aldol reaction between a chiral ketone and an aldehyde, mediated by dicyclohexylboron chloride, to establish two contiguous stereocenters with the desired syn relationship.[5]

Furthermore, this methodology has been employed in the construction of fragments of other complex molecules, such as the C1-C9 fragment of the antifungal macrolide soraphen A1R . The ability to reliably generate the syn-aldol adduct was crucial for the successful synthesis of this intricate molecular segment.

The principles of stereocontrol established with dicyclohexylboron chloride have also influenced the development of other boron-based reagents and methodologies for asymmetric synthesis, further expanding the synthetic chemist's arsenal for the preparation of enantiomerically pure compounds for drug discovery and development.

Conclusion

The discovery of dicyclohexylboron chloride as a highly effective reagent for the stereoselective formation of syn-aldol products represents a significant milestone in organic synthesis. Its efficacy is rooted in the synergistic interplay of sterically demanding cyclohexyl groups, which direct the formation of (Z)-enolates, and the subsequent orchestration of the aldol reaction through a well-defined Zimmerman-Traxler transition state. The reliability and predictability of this methodology have cemented its place as a go-to strategy for the construction of complex molecules with multiple stereocenters. For researchers and scientists in drug development, a thorough understanding of the principles and practical application of dicyclohexylboron chloride is essential for the rational design and efficient synthesis of novel therapeutic agents.

References

-

Brown, H. C.; Dhar, R. K.; Ganesan, K.; Singaram, B. Enolboration. 1. Dicyclohexylchloroborane/triethylamine as a convenient reagent for enolboration of ketones and other carbonyl derivatives. The Journal of Organic Chemistry, 1992 , 57 (2), 499-504. [Link]

-

Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 1957 , 79 (8), 1920–1923. [Link]

-

Myers, A. G. Stereoselective, Directed Aldol Reaction. [Link]

-

Brown, H. C. Herbert C. Brown - Biographical. NobelPrize.org. Nobel Prize Outreach AB 2023. [Link]

-

Britannica, The Editors of Encyclopaedia. "Herbert C. Brown". Encyclopedia Britannica, 15 Dec. 2023, [Link].

-

Chauhan, K. R.; et al. Total synthesis of (+)-boronolide, (+)-deacetylboronolide, and (+)-dideacetylboronolide. The Journal of Organic Chemistry, 2010 , 75 (5), 1767–1770. [Link]

-

National Science and Technology Medals Foundation. Herbert C. Brown. [Link]

-

OpenOChem Learn. Zimmerman-Traxler Model. [Link]

-

Michigan State University Department of Chemistry. Herbert Charles Brown. [Link]

-

The Franklin Institute. Herbert C. Brown. [Link]

-

Brown, H. C.; Dhar, R. K.; Bakshi, R. K.; Pandiarajan, P. K.; Singaram, B. A new and efficient general synthesis of either E- or Z-enol borinates from ketones. Journal of the American Chemical Society, 1989 , 111 (9), 3441–3442. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of (+)-boronolide, (+)-deacetylboronolide, and (+)-dideacetylboronolide. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of Chlorodicyclohexylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chlorodicyclohexylborane in Modern Synthesis

This compound ((C₆H₁₁)₂BCl), a sterically hindered organoborane, has emerged as a valuable reagent in modern organic synthesis. Its utility is most pronounced in stereoselective transformations, particularly in aldol and related carbon-carbon bond-forming reactions. The bulky cyclohexyl groups impart a high degree of facial selectivity in the formation of boron enolates, which subsequently react with electrophiles to yield products with a high diastereomeric excess. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure the quality of the reagent and to monitor its reactions effectively. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering a foundational reference for its synthesis, handling, and application.

Molecular Structure and its Influence on Spectroscopic Signatures

The molecular structure of this compound, with a trigonal planar boron center bonded to two cyclohexyl rings and a chlorine atom, dictates its characteristic spectroscopic features. The electron-withdrawing nature of the chlorine atom and the steric bulk of the cyclohexyl groups significantly influence the electronic environment around the boron atom and the neighboring carbon and hydrogen atoms.

Caption: Molecular Structure of this compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process commencing with the hydroboration of cyclohexene to form dicyclohexylborane, which is subsequently converted to the target compound.

Step 1: Synthesis of Dicyclohexylborane

The hydroboration of cyclohexene with borane-dimethyl sulfide complex (BMS) is a well-established method for the preparation of dicyclohexylborane.[1][2]

-

Procedure: In a flame-dried, nitrogen-purged flask, cyclohexene (2 equivalents) is dissolved in an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (1 equivalent) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for several hours, during which time dicyclohexylborane precipitates as a white solid.[1]

-

Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the borane reagent. The dropwise addition of BMS at low temperature helps to control the exothermic reaction and prevent the formation of over-hydroborated products. The precipitation of dicyclohexylborane from the reaction mixture drives the equilibrium towards product formation.

Step 2: Conversion to this compound

The dicyclohexylborane intermediate is then converted to this compound by reaction with a source of anhydrous hydrogen chloride.[3]

-

Procedure: The precipitated dicyclohexylborane is isolated by decanting the supernatant. The solid is then suspended in an anhydrous solvent, and a solution of anhydrous hydrogen chloride (1 equivalent) in the same solvent is added slowly at 0 °C. The reaction proceeds with the evolution of hydrogen gas, and the solid dissolves to give a clear solution of this compound.[3]

-

Causality: The reaction with HCl cleaves the B-H bond of dicyclohexylborane and replaces it with a B-Cl bond. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress. Performing the reaction at low temperature is important to control the reaction rate and minimize potential side reactions.

Caption: Synthesis workflow for this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected NMR and IR spectroscopic data for this compound.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is the most definitive technique for characterizing organoboranes. The chemical shift of the boron nucleus is highly sensitive to its coordination environment and the nature of its substituents.

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹¹B | Hexane | 76[3] |

-

Interpretation: The ¹¹B NMR spectrum of this compound is expected to show a single broad resonance in the downfield region, characteristic of a tricoordinate boron atom. The observed chemical shift of approximately 76 ppm is consistent with a dialkylchloroborane.[3] The electron-withdrawing chlorine atom deshields the boron nucleus, causing a downfield shift compared to trialkylboranes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will display signals corresponding to the protons of the two cyclohexyl rings. Due to the complexity of the overlapping multiplets from the cyclohexyl protons, a detailed assignment can be challenging. However, the general regions of the spectrum can be predicted.

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |

| Cyclohexyl -CH₂- | 1.0 - 2.0 | Multiplet |

| Cyclohexyl -CH- (attached to Boron) | 1.5 - 2.5 | Multiplet |

-

Interpretation: The protons on the cyclohexyl rings will appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The protons on the carbon atom directly attached to the boron (the methine proton) are expected to be the most deshielded and will likely appear at the downfield end of this range. The complexity of the spectrum arises from the diastereotopic nature of the methylene protons on the cyclohexyl rings and the potential for restricted rotation around the B-C bonds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ) ppm |

| Cyclohexyl -CH- (attached to Boron) | 35 - 45 |

| Cyclohexyl -CH₂- | 25 - 35 |

-

Interpretation: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms of the cyclohexyl rings. The carbon atom directly bonded to the boron atom is expected to be the most downfield signal in the aliphatic region due to the electron-withdrawing effect of the boron and chlorine atoms. The remaining methylene carbons of the cyclohexyl rings will appear as a group of signals in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the cyclohexyl groups and the B-Cl bond.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2850 - 2950 | Strong |

| C-H (bend) | 1450 | Medium |

| B-Cl (stretch) | 800 - 900 | Medium-Strong |

-

Interpretation: The most prominent features in the IR spectrum will be the strong C-H stretching vibrations of the cyclohexyl rings in the 2850-2950 cm⁻¹ region. The C-H bending vibrations will appear around 1450 cm⁻¹. A key diagnostic peak is the B-Cl stretching vibration, which is expected to appear in the 800-900 cm⁻¹ region. The absence of a B-H stretching band (typically around 2500 cm⁻¹) confirms the conversion of dicyclohexylborane to the final product.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in organic synthesis. This guide has provided a comprehensive overview of the expected ¹¹B, ¹H, and ¹³C NMR, and IR spectral data, along with a detailed experimental protocol for its synthesis. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently prepare, identify, and utilize this powerful reagent in their synthetic endeavors.

References

Sources

Stability and Decomposition of Chlorodicyclohexylborane: A Technical Guide for Researchers

Introduction: Navigating the Reactive Landscape of a Powerful Reagent

Chlorodicyclohexylborane ((C₆H₁₁)₂BCl) is a formidable reagent in the arsenal of synthetic organic chemistry. Its utility in engendering regio- and stereoselective enolboration of ketones and in facilitating various aldol addition reactions has positioned it as a valuable tool for constructing complex molecular architectures.[1] However, its profound reactivity is a double-edged sword, demanding a comprehensive understanding of its stability and decomposition pathways to ensure safe, effective, and reproducible outcomes in a research and development setting.

This guide provides an in-depth exploration of the stability of this compound under various conditions, offering field-proven insights into its handling, storage, and decomposition. The content herein is structured to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely integrate this reagent into their workflows.

Core Physicochemical and Safety Profile

A foundational understanding of the intrinsic properties of this compound is paramount for its safe handling. This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2] Its reactivity with moisture is equally vigorous.[3]

| Property | Value | Source(s) |

| CAS Number | 36140-19-9 | [2] |

| Molecular Formula | C₁₂H₂₂BCl | [2][3] |

| Molecular Weight | 212.57 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | ~0.97 g/mL at 25 °C | [1][5] |

| Boiling Point | 100-101 °C at 1 mmHg | [1][5] |

| GHS Hazard Codes | H225 (Highly flammable liquid and vapor), H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage) | [2][6] |

| Storage Class | 4.2 (Pyrophoric and self-heating hazardous materials) | [6] |

Decomposition Pathways: A Mechanistic Perspective

The decomposition of this compound is primarily driven by its interaction with atmospheric oxygen and water. The presence of the electron-deficient boron center, coupled with the labile B-Cl bond, makes the molecule highly susceptible to nucleophilic attack.

Hydrolytic Decomposition

This compound reacts violently with water.[3] This process is initiated by the nucleophilic attack of water on the boron atom, leading to the cleavage of the boron-chlorine bond and the formation of hydrochloric acid (HCl) and dicyclohexylborinic acid. The borinic acid can be further protonolyzed, albeit more slowly, to yield cyclohexylboronic acid and ultimately boric acid, with the concomitant release of cyclohexane.

-

Causality of Experimental Choice: When quenching reactions involving this compound, the choice of quenching agent and the rate of addition are critical. A slow, controlled addition to a protic solvent at low temperatures is essential to manage the exothermicity of the hydrolysis.

Caption: Hydrolytic decomposition of this compound.

Oxidative Decomposition

As a pyrophoric substance, this compound readily and exothermically reacts with oxygen.[2] The oxidation of organoboranes can proceed through a radical mechanism, where oxygen inserts into the carbon-boron bond. This leads to the formation of boron-oxygen bonds, ultimately yielding borinates and, upon workup, alcohols (cyclohexanol in this case) and boric acid. The initial reaction with air can be violent and lead to ignition.

-

Expert Insight: The spontaneous ignition is a result of the rapid, exothermic oxidation of the organoborane. This underscores the absolute necessity of handling this reagent under a strictly inert atmosphere (e.g., argon or nitrogen).

Caption: Oxidative decomposition of this compound.

Thermal Stability

-

Trustworthiness in Practice: Given the lack of specific data, it is prudent to assume that this compound has limited thermal stability. It should be stored in a cool environment and prolonged heating of reaction mixtures should be avoided. If a reaction requires elevated temperatures, it should be monitored closely for signs of decomposition (e.g., color change, gas evolution).

Protocols for Safe Handling and Storage: A Self-Validating System

The pyrophoric and hydrolytically sensitive nature of this compound necessitates the use of stringent air-free techniques.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are required.[7][8]

-

Skin Protection: A flame-retardant lab coat (e.g., Nomex) must be worn.[8][9] A double-gloving system, with nitrile gloves under neoprene or other chemically resistant gloves, is recommended.[8][9]

-

Footwear: Closed-toe shoes are mandatory.[9]

Storage Protocol

-

Inert Atmosphere: Store this compound in its original container, which is designed to maintain an inert atmosphere. The container should be kept in a secondary container (e.g., a metal can) for added protection.

-

Location: Store in a dedicated, cool, dry, and well-ventilated area, away from heat sources, oxidizers, and water.[7][9] A cabinet specifically designated for pyrophoric reagents is ideal.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[9]

Experimental Workflow: Inert Atmosphere Transfer

This protocol outlines the transfer of this compound from a Sure/Seal™ bottle using a syringe, a standard technique for handling air-sensitive liquids.

-

Preparation:

-

Work in a fume hood with the sash at the lowest possible position.[8][9]

-

Ensure a Class ABC or Class D fire extinguisher and powdered lime or sand are within immediate reach.

-

Assemble and oven-dry all glassware. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[9]

-

Secure the this compound bottle to a stand within the fume hood.[9]

-

-

Syringe Preparation:

-

Select a syringe with a volume at least double the amount of reagent to be transferred.[9]

-

Purge the syringe with inert gas by drawing the gas into the syringe and expelling it three times.

-

-

Transfer:

-

Puncture the septum of the this compound bottle with a needle connected to an inert gas line to create a positive pressure.

-

With the inert gas flowing, insert the needle of the purged syringe through the septum into the bottle.

-

Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will aid this process.

-

Withdraw the syringe from the bottle.

-

-

Dispensing:

-

Immediately insert the syringe needle into the reaction vessel, which should be under an inert atmosphere.

-

Slowly dispense the reagent into the reaction mixture.

-

-

Quenching and Cleaning:

-

Any residual reagent in the syringe must be quenched. Slowly draw a small amount of an inert, high-boiling point solvent (e.g., hexane) into the syringe.

-

Discharge the contents of the syringe into a separate flask containing a suitable quenching agent (e.g., isopropanol), ensuring the flask is cooled in an ice bath.

-

Rinse the syringe multiple times with the inert solvent before cleaning with water.

-

Caption: Workflow for the safe transfer of this compound.

Analytical Monitoring of Stability and Decomposition

Monitoring the purity and decomposition of this compound requires analytical techniques that are compatible with air- and moisture-sensitive samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for characterizing organoboranes. This compound should exhibit a characteristic signal in the ¹¹B NMR spectrum. Upon hydrolysis, the formation of dicyclohexylborinic acid ((C₆H₁₁)₂BOH) would result in a downfield shift of the boron signal. Further decomposition to boric acid would produce a signal around δ 19 ppm. ¹H and ¹³C NMR can be used to monitor the integrity of the cyclohexyl groups and to detect the formation of byproducts like cyclohexane.

-

Gas Chromatography (GC): GC can be used to assess the purity of this compound, provided that the sample is handled under anhydrous conditions and the injection port temperature is not excessively high to avoid on-column decomposition. A non-polar column would be suitable for this analysis. Decomposition products like cyclohexane could also be monitored by GC.

-

Titration: The purity of this compound solutions can be determined by titration. For instance, hydrolysis of a known amount of the borane followed by titration of the liberated HCl with a standardized base can provide an accurate measure of the active reagent concentration.

Conclusion: A Synthesis of Caution and Capability

This compound is a potent synthetic tool, but its utility is intrinsically linked to a rigorous adherence to safety protocols and a deep understanding of its reactive nature. While specific quantitative data on its decomposition kinetics and thermal limits remain to be fully elucidated in publicly accessible literature, the principles outlined in this guide, derived from the established chemistry of organoboranes and the known hazards of this specific reagent, provide a robust framework for its safe and effective use. By embracing a culture of safety and meticulous experimental technique, researchers can harness the synthetic power of this compound while mitigating the inherent risks.

References

- University of California, Los Angeles. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents. Technical Information Bulletin AL-134. Retrieved from a URL that would be provided by the grounding tool.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4413142, this compound. Retrieved from [Link].

- Smolecule. (n.d.). Buy this compound | 36140-19-9. Retrieved from a URL that would be provided by the grounding tool.

- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from a URL that would be provided by the grounding tool.

- Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from a URL that would be provided by the grounding tool.

- Alnajjar, M. S., et al. (2011). Methods for the Safe Storage, Handling, and Disposal of Pyrophoric Liquids and Solids in the Laboratory. Journal of Chemical Health & Safety, 18(1), 5-10.

- Gelest. (n.d.). Safety Data Sheet: this compound. Retrieved from a URL that would be provided by the grounding tool.

- Smolecule. (n.d.). Buy Dicyclohexylborane | 1568-65-6. Retrieved from a URL that would be provided by the grounding tool.

- CymitQuimica. (n.d.). CAS 36140-19-9: this compound. Retrieved from a URL that would be provided by the grounding tool.

- Chemical-Suppliers.com. (n.d.). This compound | CAS 36140-19-9. Retrieved from a URL that would be provided by the grounding tool.

- ChemicalBook. (2023, August 18). This compound Chemical Properties,Uses,Production. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound solution 1 M in hexanes. Product Page. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound solution. Product Page. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). Certificate of Analysis. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link].

- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References. Retrieved from a URL that would be provided by the grounding tool.

- MDPI. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Materials. Retrieved from a URL that would be provided by the grounding tool.

- Chemistry LibreTexts. (2023, June 30). Reactions of Main Group Elements with Oxygen. Retrieved from a URL that would be provided by the grounding tool.

- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from a URL that would be provided by the grounding tool.

- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.

- Pathan, T. (2021, December 29). Chapter Chemical Reactivity | Reactions of Alkali metals with Oxygen Water & Chlorine [Video]. YouTube. Retrieved from a URL that would be provided by the grounding tool.

- PubMed Central. (n.d.). The Diverse Modes of Oxygen Reactivity in Life & Chemistry. Retrieved from a URL that would be provided by the grounding tool.

- PubMed Central. (n.d.). Synthetic Dioxygenase Reactivity by Pairing Electrochemical O2 Reduction and H2O Oxidation. Retrieved from a URL that would be provided by the grounding tool.

- BenchChem. (n.d.). Managing poor solubility and instability issues in reactions. Retrieved from a URL that would be provided by the grounding tool.

Sources

- 1. This compound 98 36140-19-9 [sigmaaldrich.com]

- 2. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 36140-19-9 [smolecule.com]

- 4. CAS 36140-19-9: this compound | CymitQuimica [cymitquimica.com]

- 5. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 氯代二环己基硼烷 溶液 1 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]

- 7. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 8. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]

A Scientist's Guide to Stereocontrol: An In-depth Look at Borane Reagents in Asymmetric Synthesis

Executive Summary: The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Among the vast arsenal of tools available to the synthetic chemist, borane reagents have emerged as exceptionally versatile and powerful for inducing chirality with high fidelity. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core principles and practical applications of borane reagents in stereoselective synthesis. Moving beyond simple protocols, this document delves into the mechanistic underpinnings that govern their selectivity, offering field-proven insights into asymmetric hydroboration, stereoselective carbonyl reductions, and boron-mediated aldol reactions. We will examine the causality behind experimental choices, present validated protocols, and provide the authoritative grounding necessary for confident application in a research and development setting.

The Boron Advantage: Why Boranes Excel in Stereocontrol

The utility of organoboranes in stereoselective synthesis stems from a unique combination of electronic and steric properties. Boron, a trivalent element with a vacant p-orbital, acts as a potent Lewis acid, allowing it to coordinate with substrates and activate them towards nucleophilic attack.[1] This coordination, coupled with the relatively short and strong bonds boron forms with oxygen and carbon, leads to the formation of well-defined, rigid, and sterically demanding transition states. It is within these highly organized transition states that the transfer of stereochemical information occurs with remarkable precision.

The pioneering work of Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, laid the foundation for what has become a three-pronged approach to asymmetric synthesis using organoboranes: asymmetric hydroboration, asymmetric reduction, and asymmetric allyl- and crotylboration.[2][3] These methodologies allow for the synthesis of enantiomerically pure compounds, often approaching 100% enantiomeric excess (ee), through processes that are both simple and broadly applicable.[2]

Asymmetric Hydroboration-Oxidation: Crafting Chiral Alcohols from Alkenes

The hydroboration-oxidation of an alkene is a two-step sequence that yields an alcohol.[4][5] The reaction is characterized by its anti-Markovnikov regioselectivity and its syn-addition stereospecificity, meaning the boron and hydrogen add to the same face of the double bond.[1][4][6] By employing a chiral borane reagent, this process can be rendered asymmetric, converting a prochiral alkene into a single enantiomer of a chiral alcohol.

Key Reagent Focus: Diisopinocampheylborane (Ipc₂BH)

A premier reagent for this transformation is Diisopinocampheylborane (Ipc₂BH), which is readily prepared from the hydroboration of α-pinene, a naturally occurring and inexpensive terpene.[7][8][9] Available in both enantiomeric forms, Ipc₂BH creates a highly sterically-hindered environment around the boron-hydrogen bond.

Causality of Stereoselection: When a prochiral alkene approaches Ipc₂BH, steric repulsion between the alkene's substituents and the bulky isopinocampheyl groups of the reagent dictates the trajectory of approach. The alkene orients itself to minimize these steric clashes, leading to the addition of the B-H bond to one specific face of the double bond.[9] Subsequent oxidation of the C-B bond to a C-OH bond proceeds with complete retention of configuration, locking in the newly established stereocenter.[6] This reagent is particularly effective for the asymmetric hydroboration of cis-alkenes.[3]

Caption: Workflow for Asymmetric Hydroboration-Oxidation.

Quantitative Data: Enantioselectivity with Ipc₂BH

| Alkene Substrate | Product Alcohol | Enantiomeric Excess (% ee) |

| cis-2-Butene | (R)-2-Butanol | 87%[3] |

| cis-2-Pentene | (R)-2-Pentanol | 87% |

| cis-3-Hexene | (R)-3-Hexanol | 98% |

| Norbornene | exo-Norborneol | 99.6% |

| (Data sourced from representative studies using (+)-Ipc₂BH) |

Experimental Protocol 1: Asymmetric Hydroboration of cis-2-Butene

Materials:

-

(+)-α-Pinene (≥98% ee)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

cis-2-Butene (condensed)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

Reagent Preparation: Under an inert atmosphere of nitrogen, cool a solution of (+)-α-pinene (2.1 equivalents) in anhydrous THF to 0°C. Add BH₃·SMe₂ (1.0 equivalent) dropwise while maintaining the temperature. Allow the solution to warm to room temperature and stir for 2 hours, during which a white precipitate of Diisopinocampheylborane (Ipc₂BH) will form.

-

Hydroboration: Cool the Ipc₂BH suspension to -25°C. Add a pre-cooled solution of cis-2-butene (1.0 equivalent) in THF dropwise. Stir the reaction mixture at -25°C for 4 hours.

-

Oxidation: Slowly add 3 M NaOH (1.1 equivalents) followed by the dropwise addition of 30% H₂O₂ (1.2 equivalents), ensuring the temperature does not exceed 50°C.

-

Workup: Stir the mixture at room temperature for 1 hour. Separate the aqueous layer and extract it with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield optically active (R)-2-butanol. Determine the enantiomeric excess via chiral GC analysis.

Stereoselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Borane-based reagents offer both stoichiometric and catalytic solutions that provide exceptional levels of enantioselectivity.

The Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a premier method for the enantioselective reduction of a wide array of ketones.[10][11] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric borane source like BH₃·THF or BH₃·SMe₂.[12][13][14]

Mechanism of Catalysis and Stereocontrol: The reaction's success hinges on a well-defined catalytic cycle.[11]

-

Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃). This step activates the borane as a hydride donor and, crucially, enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[10][11][15]

-

Ketone Coordination: The now highly Lewis-acidic endocyclic boron coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed; the ketone orients itself to place its larger substituent (Rₗ) away from the bulky group on the catalyst, positioning the smaller substituent (Rₛ) closer.[11][15]

-

Hydride Transfer: This precise arrangement locks the complex into a rigid, six-membered ring transition state.[12] An intramolecular hydride transfer from the coordinated BH₃ to the carbonyl carbon occurs on the sterically accessible face, establishing the alcohol's stereochemistry.[11][12]

-

Product Release & Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to begin a new cycle.

Caption: Catalytic Cycle of the CBS Reduction.

Quantitative Data: CBS Reduction of Various Ketones

| Ketone Substrate | Catalyst Configuration | % ee |

| Acetophenone | (S)-Me-CBS | 97% (R) |

| 1-Tetralone | (S)-Me-CBS | 95% (R) |

| 2-Butanone | (S)-Me-CBS | 85% (R) |

| Propiophenone | (R)-Me-CBS | 96% (S) |

| (Data is representative and can vary with specific reaction conditions.) |

Experimental Protocol 2: CBS Reduction of Acetophenone

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Setup: Under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents) to a flask containing anhydrous THF. Cool the solution to -20°C.

-

Borane Addition: Add BH₃·SMe₂ (0.6 equivalents) dropwise to the catalyst solution.

-

Substrate Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20°C.

-

Reaction: Stir the mixture for 1-2 hours or until TLC/GC analysis indicates complete consumption of the ketone.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature.

-

Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting 1-phenylethanol by column chromatography. Determine enantiomeric excess by chiral HPLC or GC.

Stoichiometric Reduction with Alpine-Borane®

Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a sterically hindered chiral trialkylborane used for the stoichiometric reduction of certain carbonyl compounds.[9][16] It is particularly effective for the reduction of aldehydes and acetylenic ketones.[2][16][17]

Mechanism and Selectivity: The reduction occurs via a six-membered, boat-like transition state where the carbonyl group coordinates to the boron atom.[18] A hydride is then transferred from the β-carbon of the isopinocampheyl ligand to the carbonyl carbon.[16] The stereoselectivity arises from the steric differentiation between the two substituents on the carbonyl. For high selectivity, one substituent must be significantly smaller than the other, such as the hydrogen of an aldehyde or the linear alkynyl group of an acetylenic ketone.[16][17]

For many common ketones, the reduction is very slow. This allows a competing, non-selective reduction pathway via dehydroboration of Alpine-Borane to 9-BBN and α-pinene to occur, which significantly lowers the enantioselectivity.[2][19]

Boron-Mediated Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. Using boron enolates provides a superior level of stereocontrol compared to many other metal enolates.[20]